molecular formula C16H23BN2O6 B13711104 N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13711104
M. Wt: 350.2 g/mol
InChI Key: UKRGMFZGFSTEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a benzamide core substituted with a nitro group, a methoxyethyl group, and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted benzamides.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets through its functional groups:

Properties

Molecular Formula

C16H23BN2O6

Molecular Weight

350.2 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H23BN2O6/c1-15(2)16(3,4)25-17(24-15)12-8-11(9-13(10-12)19(21)22)14(20)18-6-7-23-5/h8-10H,6-7H2,1-5H3,(H,18,20)

InChI Key

UKRGMFZGFSTEDR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.